molecular formula C12H11NO3 B3236197 Ethyl 2-oxo-1,2-dihydroquinoline-7-carboxylate CAS No. 136472-36-1

Ethyl 2-oxo-1,2-dihydroquinoline-7-carboxylate

Cat. No.: B3236197
CAS No.: 136472-36-1
M. Wt: 217.22 g/mol
InChI Key: NXRFVRONBKNTDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-oxo-1,2-dihydroquinoline-7-carboxylate is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline ring system with an ethyl ester group at the 7-position and a keto group at the 2-position. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-oxo-1,2-dihydroquinoline-7-carboxylate typically involves the condensation of 2-amino-4-hydroxybenzaldehyde with diethyl malonate in the presence of a base such as piperidine. This reaction leads to the formation of the quinoline ring system through a cyclization process . The reaction conditions often include refluxing the mixture in ethanol to facilitate the condensation and cyclization steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-1,2-dihydroquinoline-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, leading to the formation of dihydroquinoline derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

Ethyl 2-oxo-1,2-dihydroquinoline-7-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-oxo-1,2-dihydroquinoline-7-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Ethyl 2-oxo-1,2-dihydroquinoline-7-carboxylate can be compared with other similar compounds in the quinoline family:

This compound is a compound of significant interest due to its versatile reactivity and potential applications in various fields. Its unique structure and ability to undergo diverse chemical reactions make it a valuable building block in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

ethyl 2-oxo-1H-quinoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-16-12(15)9-4-3-8-5-6-11(14)13-10(8)7-9/h3-7H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXRFVRONBKNTDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)C=CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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